3-Morpholinospiro[3.3]heptan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
3-morpholin-4-ylspiro[3.3]heptan-1-amine |
InChI |
InChI=1S/C11H20N2O/c12-9-8-10(11(9)2-1-3-11)13-4-6-14-7-5-13/h9-10H,1-8,12H2 |
InChI Key |
PAGKXEYJDCSJNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CC2N3CCOCC3)N |
Origin of Product |
United States |
**synthetic Methodologies for 3 Morpholinospiro 3.3 Heptan 1 Amine**
Retrosynthetic Analysis of the 3-Morpholinospiro[3.3]heptan-1-amine Core
A logical retrosynthetic analysis of this compound begins with the disconnection of the C-N bonds of the morpholine (B109124) and primary amine groups. This approach simplifies the target molecule to a key intermediate, a disubstituted spiro[3.3]heptane with functionalities at the 1 and 3 positions that can be readily converted to the desired amines. For instance, a 1,3-dione or a 1-keto-3-amino precursor could serve as a versatile starting point.
Further disconnection of the spiro[3.3]heptane core itself can be envisioned through several strategic bond cleavages. A [2+2] cycloaddition approach would retrospectively deconstruct one of the cyclobutane (B1203170) rings from an appropriately substituted methylenecyclobutane and a ketene or keteniminium ion equivalent. Alternatively, a double alkylation strategy would lead back to a central carbon atom precursor and a 1,3-dielectrophile, which would form the two cyclobutane rings in a stepwise or concerted manner. Another plausible disconnection involves a semipinacol-type rearrangement, which would trace the spirocycle back to a bicyclobutylcyclopropanol intermediate.
The choice of disconnection and the corresponding synthetic strategy will ultimately depend on the desired stereochemistry of the final product and the availability of the starting materials. For a stereocontrolled synthesis, the introduction of chirality early in the sequence or the use of asymmetric transformations is paramount.
Development of Novel Synthetic Routes to the Spiro[3.3]heptane Framework
The construction of the sterically demanding spiro[3.3]heptane skeleton is a key challenge in the synthesis of the target molecule. Several innovative methods have been developed to address this, ranging from classic cycloadditions to modern chemoenzymatic approaches.
[2+2] Cycloaddition reactions are a powerful tool for the formation of four-membered rings and have been successfully employed in the synthesis of spiro[3.3]heptane derivatives. A common strategy involves the reaction of a methylenecyclobutane with a ketene, generated in situ from an acyl chloride and a base, or a keteniminium salt. For instance, the cycloaddition of dichloroketene with a corresponding alkene has been utilized to construct a functionalized spiro[3.3]heptane core. Subsequent reductive dechlorination can then provide the desired carbon skeleton.
Photochemical [2+2] cycloadditions also offer a viable route. The intramolecular photocycloaddition of a molecule containing two appropriately positioned alkene moieties can lead to the formation of the spiro[3.3]heptane system. This method can be particularly useful for creating complex polycyclic structures in a single step.
| Cycloaddition Type | Reactants | Key Features |
| [2+2] Cycloaddition | Methylenecyclobutane + Ketene/Keteniminium | Forms one cyclobutane ring at a time. |
| Photochemical [2+2] Cycloaddition | Diene systems | Can form the spirocycle in a single step. |
| [3+2] Cycloaddition | Azomethine ylides + Maleimides | Can be used to construct spiro-pyrrolidine fused systems. |
Ring expansion and contraction reactions provide alternative pathways to the spiro[3.3]heptane framework, often from more readily available starting materials. The Tiffeneau-Demjanov rearrangement, for example, allows for a one-carbon ring expansion of a 1-aminomethyl-cycloalkanol. While typically used for expanding single rings, this methodology can be adapted for the synthesis of spirocyclic systems under specific conditions. The reaction proceeds through the diazotization of the primary amine, followed by a rearrangement to form an expanded ketone.
A notable ring expansion strategy involves the Meinwald rearrangement of a substituted 8-oxadispiro[2.0.3.1]octane derivative. This Lewis acid-catalyzed rearrangement can selectively expand the cyclopropane ring to form a spiro[3.3]heptanone, a key intermediate for further functionalization.
Conversely, ring contraction strategies, while less common for the direct synthesis of spiro[3.3]heptanes, can be employed to create highly substituted cyclobutane precursors. For example, the Wolff rearrangement of a cyclic α-diazoketone can lead to a ring-contracted product.
| Rearrangement Type | Starting Material | Product |
| Tiffeneau-Demjanov | 1-Aminomethyl-cyclobutanol derivative | Spiro[3.3]heptanone |
| Meinwald Rearrangement | 8-Oxadispiro[2.0.3.1]octane derivative | Spiro[3.3]heptanone |
| Semipinacol Rearrangement | 1-Bicyclobutylcyclopropanol intermediate | Substituted spiro[3.3]heptan-1-one |
A more recent and expedient approach to spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement. This method utilizes the addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol. The resulting intermediate, in the presence of acid, undergoes a rearrangement to afford the substituted spiro[3.3]heptan-1-one. This process can be highly regio- and stereospecific, offering a route to optically active spiro[3.3]heptan-1-ones. nih.gov
Chemoenzymatic methods have emerged as a powerful strategy for the synthesis of chiral compounds, and the spiro[3.3]heptane framework is no exception. These approaches leverage the high stereoselectivity of enzymes to achieve asymmetric synthesis or kinetic resolution of racemic mixtures.
One successful strategy involves the use of hydrolases, such as pig liver esterase (PLE), for the asymmetric hydrolysis of prochiral 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptane. This enzymatic desymmetrization yields 2,6-bis(acetoxymethyl)-2,6-bis(hydroxymethyl)spiro[3.3]heptane with axial chirality and moderate optical purity. rsc.org Similarly, lipases have been employed for the enantioselective esterification of racemic diols of spiro[3.3]heptane derivatives, allowing for the separation of enantiomers.
Ketoreductases (KREDs) have also been utilized for the desymmetrization of prochiral spiro[3.3]heptane diones. The biocatalytic reduction of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative using KREDs has provided access to both enantiomers of the corresponding axially chiral alcohol in high enantiomeric excess. nih.gov This enzymatic approach offers a green and efficient alternative to traditional chemical methods for introducing chirality into the spiro[3.3]heptane scaffold.
| Enzyme Class | Reaction Type | Substrate Example | Product Feature |
| Hydrolase (e.g., PLE) | Asymmetric Hydrolysis | Prochiral tetraester of spiro[3.3]heptane | Axially chiral diol |
| Lipase | Enantioselective Esterification | Racemic diol of spiro[3.3]heptane | Enantiomerically enriched ester and remaining alcohol |
| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral dione of spiro[3.3]heptane | Chiral diol |
Stereoselective Installation of the Morpholine and Amine Functionalities
With the spiro[3.3]heptane core constructed, the next critical step is the stereoselective installation of the morpholine and primary amine groups at the 1 and 3 positions.
The introduction of the primary amine can be achieved through various methods, including reductive amination of a corresponding ketone or the conversion of a carboxylic acid via a Curtius rearrangement. For a stereoselective outcome, asymmetric reductive amination using a chiral catalyst or a chiral auxiliary can be employed.
The installation of the morpholine ring is more complex. One approach involves the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or halide) on the spiro[3.3]heptane ring with morpholine. However, to control stereochemistry, this would require a stereochemically pure precursor. An alternative strategy could involve the construction of the morpholine ring on the spirocycle. This could be achieved by reacting a 1,3-amino alcohol on the spiro[3.3]heptane with a dielectrophile, such as a bis(2-chloroethyl) ether, in a double N-alkylation reaction. The stereochemistry of the amino alcohol precursor would then dictate the stereochemistry of the final product.
Achieving a high degree of stereocontrol in the synthesis of this compound is crucial, as the biological activity of chiral molecules is often dependent on their absolute configuration. Asymmetric synthesis protocols are therefore essential.
The use of chiral auxiliaries is a well-established method for inducing stereoselectivity. For the introduction of the amine functionality, a Strecker reaction on a spiro[3.3]heptanone using a chiral amine auxiliary, such as (R)-α-phenylglycinol or Ellman's sulfinamide, can lead to the formation of an α-amino nitrile with high diastereoselectivity. Subsequent hydrolysis of the nitrile and removal of the auxiliary would then yield the desired chiral amine.
Catalytic asymmetric methods offer a more atom-economical approach. For example, the asymmetric reduction of a spiro[3.3]heptanone to a chiral alcohol using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) can provide a key intermediate. This alcohol can then be converted to the amine with retention or inversion of configuration. Asymmetric amination of ketones catalyzed by imine reductases (IREDs) is another promising biocatalytic approach for the direct synthesis of chiral amines from prochiral ketones. researchgate.net
The stereoselective synthesis of the morpholine moiety can be challenging. If constructed on the spirocycle, the stereochemistry will depend on the precursor's stereocenters. Alternatively, if a pre-formed chiral morpholine derivative is used as a nucleophile, the stereochemistry of the final product will depend on the reaction mechanism (e.g., SN2 inversion).
| Asymmetric Method | Key Reagent/Catalyst | Application |
| Chiral Auxiliary | (R)-α-phenylglycinol, Ellman's sulfinamide | Stereoselective Strecker reaction for amine installation. |
| Asymmetric Catalysis | Chiral Ru-catalysts, Imine Reductases (IREDs) | Asymmetric reduction of ketones or reductive amination. |
Diastereoselective Control in Functional Group Introduction
Achieving diastereoselective control is paramount in the synthesis of substituted spiro[3.3]heptanes like this compound, as the relative orientation of substituents significantly impacts the molecule's biological activity and physicochemical properties. The synthesis of the core spiro[3.3]heptane structure often begins with the construction of a functionalized ketone precursor, spiro[3.3]heptan-1-one. nih.gov Subsequent functional group manipulations must carefully control the stereochemistry at the C1 and C3 positions.
One key strategy involves the stereospecific rearrangement of precursor molecules. For instance, the synthesis of optically active spiro[3.3]heptan-1-ones has been achieved through a fully regio- and stereospecific semipinacol rearrangement of a 1-bicyclobutylcyclopropanol intermediate. nih.govresearchgate.net This method allows for the generation of an enantioenriched spirocyclic ketone, which can then serve as a chiral scaffold for subsequent functionalization.
When introducing the amine and morpholine groups, reactions such as reductive amination of a ketone or nucleophilic substitution can lead to a mixture of diastereomers (cis and trans). The separation of these isomers can be challenging. nih.gov Therefore, methods that favor the formation of a single diastereomer are highly sought after. For example, in the synthesis of related 1,6-disubstituted spiro[3.3]heptane diamines, all possible stereoisomers were synthesized and separated to study their distinct structural properties. acs.org The choice of reagents and reaction conditions plays a critical role in influencing the stereochemical outcome. For instance, the use of bulky reducing agents in reductive amination may favor the approach of the nucleophile from the less hindered face of the molecule, leading to a higher diastereomeric excess of one isomer.
Strategic Incorporation of the Morpholine Substituent
A common and direct method for installing the morpholine group is through reductive amination of a ketone precursor, such as 3-oxospiro[3.3]heptan-1-amine (or a protected version thereof). This reaction involves the condensation of the ketone with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ to yield the desired amine.
Alternatively, nucleophilic substitution reactions can be employed. A spiro[3.3]heptane scaffold bearing a suitable leaving group (e.g., a tosylate, mesylate, or halide) at the C3 position can react directly with morpholine as a nucleophile to form the C-N bond. The efficiency of this approach depends on the reactivity of the substrate and the steric hindrance around the reaction center. General methods for morpholine synthesis often involve the reaction of 1,2-amino alcohols with various reagents or intramolecular cyclization strategies, which can be adapted for this purpose. organic-chemistry.orgresearchgate.net
Late-stage functionalization (LSF) offers a powerful strategy for introducing the morpholine group at a later point in the synthesis. nih.gov This approach is particularly valuable in drug discovery as it allows for the rapid diversification of complex molecular scaffolds to explore structure-activity relationships. researchgate.net For the synthesis of this compound, an LSF strategy might involve a precursor such as 3-hydroxyspiro[3.3]heptan-1-amine. The hydroxyl group could then be converted to the morpholine moiety through methods like a Mitsunobu reaction with morpholine or by converting the alcohol to a good leaving group followed by nucleophilic substitution.
Another LSF approach involves C-H activation, where a specific C-H bond on the spiro[3.3]heptane ring is selectively functionalized. While challenging on an sp³-rich scaffold, advances in catalysis are making such transformations increasingly feasible, providing a direct route to introduce functionality without pre-installed handles. researchgate.net
Comparative Analysis of Synthetic Efficiencies, Sustainability, and Scalability
The selection of a synthetic route for this compound is guided by its efficiency, sustainability, and potential for large-scale production. Modern synthetic chemistry emphasizes the development of practical and environmentally benign processes.
Several scalable approaches have been developed for the synthesis of the core spiro[3.3]heptane framework. chemrxiv.orgresearchgate.net For example, the construction of the spirocycle via double alkylation of reagents like tosylmethyl isocyanide (TosMIC) or malonate esters with 1,1-bis(bromomethyl)cyclobutane derivatives has been performed on scales up to 120 grams. chemrxiv.org Reductive amination is also a robust reaction that generally proceeds with high yields and is amenable to scale-up. chemrxiv.org
Sustainability, or "green chemistry," considerations focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. Electrosynthetic methods, for instance, offer a sustainable alternative to traditional reagent-based oxidations or reductions. rsc.org While a specific electrosynthetic route to this compound has not been reported, the principles could be applied, for example, in the reduction of an intermediate nitro or oxime group to form the primary amine. A comparison of potential synthetic routes highlights these trade-offs.
| Synthetic Strategy | Key Reactions | Efficiency (Yield) | Scalability | Sustainability Aspects |
|---|---|---|---|---|
| Linear Synthesis via Ketone Functionalization | Spirocycle formation, Reductive Amination, Nucleophilic Substitution | Moderate to High (multi-step) | Demonstrated for core structure (100+ g) chemrxiv.org | Relies on stoichiometric reagents; potential for solvent waste. |
| Convergent Synthesis | Preparation of two functionalized cyclobutane rings followed by coupling | Potentially higher overall yield | Can be complex to scale up | May reduce step count, but requires synthesis of complex fragments. |
| Late-Stage Functionalization | C-H activation, Mitsunobu reaction | Variable, often moderate | Often limited to smaller scales | High atom economy if C-H activation is used; Mitsunobu generates phosphine oxide waste. |
Challenges and Innovations in Complex Spiroamine Synthesis
The synthesis of complex spiroamines like this compound is fraught with challenges, primarily stemming from the inherent strain of the spiro[3.3]heptane system. This strain can render intermediates unstable and influence the reactivity and selectivity of reactions.
Challenges:
Ring Strain: The construction of the two four-membered rings is thermodynamically challenging and often requires specialized methods, such as rearrangements of even more strained precursors or intramolecular cyclizations. nih.gov
Stereocontrol: Controlling the relative and absolute stereochemistry of multiple functional groups on a rigid, three-dimensional scaffold is a significant hurdle. The non-planar nature of the rings can lead to complex steric interactions that are difficult to predict.
Functional Group Compatibility: The synthesis requires a sequence of reactions where the reagents and conditions for one transformation must be compatible with the functional groups already present in the molecule.
Innovations:
Novel Cyclization Strategies: Researchers are continuously developing new methods to access the spiro[3.3]heptane core efficiently. This includes strain-relocating rearrangements and [2+2] cycloadditions. nih.govnih.gov
Asymmetric Catalysis: The use of chiral catalysts to control stereochemistry is a major area of innovation. This allows for the synthesis of single enantiomers or diastereomers, avoiding costly and often inefficient separation steps.
Flow Chemistry: Performing multi-step syntheses in continuous flow reactors can improve safety, reproducibility, and scalability. It allows for precise control over reaction parameters and can enable the use of reactive intermediates that are difficult to handle in batch processes.
Photocatalysis and Electrochemistry: These modern synthetic tools provide new ways to form bonds under mild conditions, offering sustainable alternatives to traditional methods and enabling novel transformations on complex scaffolds. rsc.org
The continued development in these areas is crucial for overcoming the existing challenges and enabling the efficient and practical synthesis of novel spirocyclic amines for applications in drug discovery and materials science.
**chemical Reactivity and Functionalization of 3 Morpholinospiro 3.3 Heptan 1 Amine**
Reactivity Profiles of the Primary Amine Group
The primary amine group (—NH₂) attached to the spiro[3.3]heptane core is a versatile nucleophile and a site for a wide array of chemical transformations. Its reactivity is fundamental to the derivatization of this scaffold for various applications.
The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile, readily participating in reactions with electrophilic species. This nucleophilicity allows for a variety of derivatization strategies aimed at modifying the structure and properties of the parent molecule.
Common nucleophilic reactions include alkylation and acylation. Alkylation with alkyl halides can introduce alkyl substituents on the nitrogen atom. However, this reaction can be challenging to control, often leading to a mixture of mono- and di-alkylated products. More controlled alkylation can be achieved through reductive amination, where the primary amine reacts with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine.
Acylation, the reaction with acyl chlorides, anhydrides, or carboxylic acids (often activated with coupling agents), is a highly efficient method for the synthesis of amides. This reaction is typically high-yielding and proceeds under mild conditions.
The formation of amides, ureas, and carbamates represents some of the most important derivatizations of the primary amine in 3-Morpholinospiro[3.3]heptan-1-amine. These functional groups are prevalent in medicinal chemistry due to their ability to participate in hydrogen bonding.
Amide Formation: The primary amine readily reacts with carboxylic acids in the presence of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a stable amide bond. This reaction is a cornerstone of peptide synthesis and is widely used to link molecules together.
Urea (B33335) Formation: Ureas can be synthesized by reacting the primary amine with isocyanates. This reaction is typically rapid and proceeds without the need for a catalyst. Alternatively, reaction with phosgene (B1210022) or its equivalents, followed by quenching with another amine, can also yield ureas, although this method involves highly toxic reagents. A safer alternative involves the use of carbonyldiimidazole (CDI).
Carbamate Formation: Carbamates are typically formed by the reaction of the primary amine with chloroformates, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O). These reactions are often used to introduce protecting groups for the amine functionality during multi-step syntheses.
Table 1: Representative Reactions of the Primary Amine Group
| Reaction Type | Reagent/Conditions | Product Functional Group |
|---|---|---|
| Amide Formation | R-COOH, EDC, HOBt, DMF | Amide |
| Urea Formation | R-N=C=O, THF | Urea |
| Carbamate Formation | (Boc)₂O, DCM | Boc-protected Amine |
Modern synthetic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, significantly expanding the possibilities for derivatizing this compound. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly noteworthy.
In a Buchwald-Hartwig amination, the primary amine can be coupled with aryl halides or triflates in the presence of a palladium catalyst and a suitable ligand to form N-aryl derivatives. This reaction is highly versatile, with a broad substrate scope and good functional group tolerance, allowing for the introduction of various aromatic and heteroaromatic moieties. The choice of ligand is crucial for the efficiency of the reaction and can be tailored to the specific substrates.
Table 2: Buchwald-Hartwig Amination of this compound
| Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Aryl Bromide | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-Aryl-3-morpholinospiro[3.3]heptan-1-amine |
| Aryl Chloride | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | N-Aryl-3-morpholinospiro[3.3]heptan-1-amine |
| Heteroaryl Triflate | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | 1,4-Dioxane | N-Heteroaryl-3-morpholinospiro[3.3]heptan-1-amine |
Reactivity Characteristics of the Morpholine (B109124) Nitrogen
The tertiary nitrogen atom within the morpholine ring exhibits its own distinct reactivity, primarily characterized by its basicity and ability to undergo N-functionalization.
The morpholine nitrogen is basic due to the presence of a lone pair of electrons. In non-biological contexts, this basicity allows the molecule to act as a proton acceptor. The pKa of the conjugate acid of morpholine is approximately 8.4, and the presence of the spiro[3.3]heptane substituent is not expected to significantly alter this value. Protonation occurs readily in the presence of acids to form the corresponding morpholinium salt. The extent of protonation is dependent on the pH of the medium.
The lone pair of electrons on the morpholine nitrogen also allows for further functionalization through reactions such as quaternization and oxidation.
Quaternization: The morpholine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. cdnsciencepub.comcdnsciencepub.com This reaction introduces a permanent positive charge on the nitrogen atom and attaches a new alkyl group. The quaternization converts the tertiary amine into a quaternary ammonium salt, which can alter the physical and chemical properties of the molecule, such as its solubility.
Oxidation: The morpholine nitrogen can be oxidized to form an N-oxide. nih.govacs.org Common oxidizing agents for this transformation include hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a polar N-O bond and can serve as a synthetic intermediate for further transformations. For instance, N-oxides can be used as oxidizing agents themselves in certain catalytic cycles. organic-chemistry.org
Table 3: N-Functionalization of the Morpholine Moiety
| Reaction Type | Reagent/Conditions | Product Functional Group |
|---|---|---|
| Quaternization | CH₃I, Acetonitrile | Quaternary Ammonium Salt |
| Oxidation | m-CPBA, CH₂Cl₂ | N-Oxide |
Chemical Transformations of the Spiro[3.3]heptane Ring System
The spiro[3.3]heptane scaffold is characterized by significant ring strain, which is a driving force for a number of its characteristic reactions. This inherent strain can be harnessed to facilitate unique chemical transformations that are not readily achievable with more conventional, less strained cyclic systems.
The considerable strain energy of the spiro[3.3]heptane system makes it susceptible to reactions that lead to a more stable, less strained product. nih.gov One of the key reaction types is ring expansion. For instance, under Lewis acidic conditions, functionalized spiro[3.3]heptanes can undergo rearrangement to form cyclopentanone (B42830) derivatives. nih.gov This transformation is driven by the release of strain energy from both cyclobutane (B1203170) rings. The presence of substituents, such as the morpholino and amino groups in this compound, can influence the facility and outcome of such rearrangements by stabilizing potential cationic intermediates.
Another potential rearrangement for spiro[3.3]heptane systems involves the formation of a spiro[2.4]heptane or other rearranged products, particularly when intermediates like carbenes are generated. researchgate.netnih.gov For example, the Bamford-Stevens reaction of a spiro[3.3]heptanone derivative can lead to a spiro[3.3]heptane carbene, which can then undergo rearrangement. researchgate.net While not directly applicable to this compound, this highlights the inherent tendency of the scaffold to undergo skeletal reorganization to alleviate strain.
The table below summarizes potential ring strain-driven reactions of the spiro[3.3]heptane core.
| Reaction Type | Driving Force | Potential Products | Influencing Factors |
| Ring Expansion | Release of ring strain | Cyclopentanone derivatives | Lewis acids, substituent effects |
| Carbene Rearrangement | Alleviation of strain | Rearranged spirocyclic systems | Method of carbene generation |
| Nucleophilic Ring Opening | Strain release | Substituted cyclobutanes | Nature of the nucleophile and electrophile |
While the spirocyclic core itself can undergo transformations, the peripheral positions of the spiro[3.3]heptane ring are also amenable to functionalization. The puckered nature of the cyclobutane rings can lead to diastereoselective reactions. nih.gov For instance, reactions involving the formation of new stereocenters on the cyclobutane rings can exhibit high levels of stereocontrol.
The presence of the existing morpholino and amino groups on the 3- and 1-positions, respectively, will direct further functionalization. For example, electrophilic substitution on the spiro[3.3]heptane ring, while challenging, would be influenced by the electronic nature of these substituents. More commonly, functionalization is achieved through the modification of existing groups or by building the spirocycle with the desired substituents already in place. chemrxiv.org
Mechanistic Investigations of Reaction Pathways Involving this compound
Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the reaction mechanisms can be inferred from studies on analogous spiro[3.3]heptane derivatives.
In acid-catalyzed rearrangements, the mechanism likely involves the protonation of a heteroatom or the formation of a carbocation, which then triggers a skeletal reorganization to a more stable structure. nih.gov For instance, a semipinacol-type rearrangement has been proposed for the formation of spiro[3.3]heptan-1-ones from bicyclobutylcyclopropanol intermediates, proceeding through a cyclopropylcarbinyl cation. nih.gov
Reactions involving the amino and morpholino groups will follow well-established mechanistic pathways. The primary amine can act as a nucleophile in acylation, alkylation, and reductive amination reactions. The tertiary amine of the morpholine ring can be quaternized or participate in reactions as a base.
Application as a Core Building Block in Divergent Synthesis
The rigid, three-dimensional structure of the spiro[3.3]heptane scaffold makes it an attractive core for the development of compound libraries in medicinal chemistry. rsc.orgresearchgate.netnih.gov this compound, with its two distinct functional groups, is well-suited for divergent synthesis. The primary amine provides a handle for the introduction of a wide variety of substituents through amide bond formation, sulfonylation, or reductive amination. The morpholine moiety can also be modified, or it can serve to modulate the physicochemical properties of the final compounds.
The spiro[3.3]heptane core itself can act as a bioisostere for other cyclic systems, such as piperidine (B6355638) or cyclohexane, offering a unique conformational constraint. rsc.orgacs.orgresearchgate.net This has led to the incorporation of the spiro[3.3]heptane motif into a range of biologically active molecules. The defined spatial orientation of the substituents on the spiro[3.3]heptane core allows for the precise positioning of pharmacophoric elements, which is a key aspect of modern drug design. nih.govresearchgate.net
The use of spiro[3.3]heptane derivatives as building blocks has been demonstrated in the synthesis of analogs of approved drugs, where the spirocyclic core replaces a phenyl ring, leading to patent-free compounds with potentially improved properties. chemrxiv.orgnih.gov This highlights the value of functionalized spiro[3.3]heptanes like this compound as key intermediates in the synthesis of novel chemical entities.
Computational and Theoretical Studies on 3 Morpholinospiro 3.3 Heptan 1 Amine
Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of complex molecules like 3-Morpholinospiro[3.3]heptan-1-amine. These in silico methods allow for the prediction of electronic structure, reactivity, conformational preferences, and potential biological interactions, offering insights that complement experimental studies. The unique architecture of this compound, featuring a rigid spiro[3.3]heptane core, a flexible morpholine (B109124) ring, and a primary amine, presents a compelling subject for theoretical investigation.
**exploration of Biological Interactions and Molecular Mechanisms of 3 Morpholinospiro 3.3 Heptan 1 Amine**
Identification of Putative Biological Targets via Chemoproteomics or Affinity-Based Profiling (In Vitro)
To identify the potential protein targets of 3-Morpholinospiro[3.3]heptan-1-amine, chemoproteomics and affinity-based profiling are powerful hypothesis-generating techniques. One common approach involves synthesizing a derivative of the compound that incorporates a reactive moiety and a reporter tag, such as biotin. This "probe" molecule can then be incubated with cell lysates or living cells. Upon activation (e.g., by UV light for photo-affinity probes), the probe covalently binds to interacting proteins. These protein-probe complexes can then be isolated using the reporter tag (e.g., streptavidin-biotin affinity chromatography) and the captured proteins identified by mass spectrometry. nih.gov
A hypothetical data table from such an experiment might look like this:
| Identified Protein | Gene Symbol | Function | Significance Score |
| Protein Kinase X | KINX | Signal Transduction | 95.4 |
| G-protein coupled receptor Y | GPCY | Cell Surface Signaling | 88.2 |
| Enzyme Z | ENZZ | Metabolic Pathway | 81.7 |
This table is illustrative and not based on actual experimental data.
In Vitro Biochemical Assays for Receptor Binding and Enzyme Modulation
Once putative targets are identified, their direct interaction with this compound would be validated and quantified using in vitro biochemical assays.
Radioligand Binding and Displacement Assays
For a putative receptor target, radioligand binding assays are the gold standard for characterizing the binding affinity. These assays involve incubating the receptor preparation with a radiolabeled ligand that is known to bind to the receptor. The ability of this compound to displace the radioligand is then measured at various concentrations. This allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.
A hypothetical representation of such data:
| Compound | Target Receptor | Ki (nM) |
| This compound | GPCY | 75 |
| Reference Ligand | GPCY | 10 |
This table is illustrative and not based on actual experimental data.
Enzyme Kinetic Studies to Determine Inhibition/Activation Mechanisms
If an enzyme is identified as a potential target, enzyme kinetic studies would be performed to determine if this compound acts as an inhibitor or an activator. By measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the compound, one can determine parameters such as the half-maximal inhibitory concentration (IC50) or the activation constant (Kact). Further studies would elucidate the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).
Mechanistic Studies on Cellular Pathway Modulation in Controlled Research Models (In Vitro)
Following the confirmation of direct binding to a target, the functional consequences of this interaction at the cellular level would be investigated.
Investigation of Intracellular Signaling Cascades
Upon binding to its target, this compound could modulate various intracellular signaling cascades. For instance, if the target is a G-protein coupled receptor, downstream signaling events such as changes in cyclic AMP (cAMP) levels or calcium mobilization would be monitored. If the target is a protein kinase, the phosphorylation status of its downstream substrates would be assessed using techniques like Western blotting with phospho-specific antibodies.
Analysis of Gene and Protein Expression Changes
The modulation of signaling pathways can ultimately lead to changes in gene and protein expression. Techniques such as quantitative polymerase chain reaction (qPCR) and microarray analysis can be used to measure changes in messenger RNA (mRNA) levels of specific genes. On the protein level, Western blotting, enzyme-linked immunosorbent assay (ELISA), or proteomic approaches can quantify changes in the expression of key proteins.
Structure-Mechanism Relationships (SMR) through Design and Synthesis of Analogs
The study of structure-mechanism relationships is fundamental to understanding how a molecule exerts its biological effects. This process typically involves the systematic design and synthesis of analogs to probe the contributions of different structural components to the molecule's activity. Key modifications might include altering substituent groups, changing stereochemistry, or modifying the core scaffold. By comparing the biological activities of these analogs, researchers can deduce a pharmacophore model and understand the molecular interactions driving the mechanism of action.
In the absence of any data on the biological target or activity of this compound, it is not possible to propose or analyze any structure-mechanism relationships. Such an analysis would require, at a minimum, a known biological endpoint to measure the effects of structural modifications.
**applications of 3 Morpholinospiro 3.3 Heptan 1 Amine in Chemical Research**
Utility as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The chiral nature of 3-Morpholinospiro[3.3]heptan-1-amine, when resolved into its individual enantiomers, presents significant potential for its use as a chiral auxiliary or ligand in asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. nih.gov The rigid conformation of the spiro[3.3]heptane backbone can create a well-defined chiral environment around a metal center when the molecule acts as a ligand.
The nitrogen atoms in both the primary amine and the morpholine (B109124) ring can serve as coordination sites for metal catalysts. This bidentate chelation can lock the catalyst into a specific geometry, enabling highly selective transfer of chirality to a substrate. Research into enzyme-catalyzed asymmetric synthesis has demonstrated the successful preparation of spiro[3.3]heptane derivatives with axial chirality, underscoring the scaffold's suitability for stereocontrolled transformations. rsc.org While specific catalytic data for this compound is not extensively published, its structural analogy to other successful spirocyclic ligands suggests high potential.
Table 1: Potential Asymmetric Reactions Utilizing this compound as a Chiral Ligand
| Reaction Type | Metal Catalyst | Potential Substrate | Expected Outcome |
| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Prochiral alkenes, ketones | Enantiomerically enriched alkanes, alcohols |
| Asymmetric Aldol Reaction | Titanium (Ti), Tin (Sn) | Aldehydes, Ketones | Enantiomerically pure β-hydroxy carbonyls |
| Palladium-Catalyzed Asymmetric Allylic Alkylation | Palladium (Pd) | Allylic esters, carbonates | Chiral allylated products |
Integration into Complex Natural Product Synthesis
Spirocyclic systems are found in numerous natural products, including lactones, oxindoles, and spiroketals. researchgate.net The synthesis of these complex molecules often represents a significant challenge. Building blocks like this compound can serve as rigid, pre-organized synthons for constructing these intricate architectures. The spiro[3.3]heptane core can function as a structural mimic for portions of a natural product, imparting conformational rigidity and defining the spatial orientation of appended functional groups. The amine and morpholine groups provide convenient handles for elaboration and connection to other parts of the target molecule. Although the direct incorporation of this specific amine into a completed natural product synthesis is not yet a prominent example in the literature, the strategy of using spirocyclic building blocks is well-established for increasing molecular complexity and achieving desired stereochemical outcomes.
Role as a Scaffold for Combinatorial Library Synthesis in Academic Drug Discovery Programs
The spiro[3.3]heptane scaffold is increasingly popular in drug discovery due to its inherent three-dimensionality, which allows for the exploration of new chemical space beyond traditional "flat" aromatic compounds. tandfonline.comnih.gov this compound is an ideal scaffold for combinatorial chemistry, where large libraries of related compounds are synthesized to screen for biological activity. The primary amine group is a versatile functional handle that can be readily modified through reactions like amidation, sulfonylation, reductive amination, and urea (B33335) formation.
This allows for the rapid generation of a diverse library of compounds from a common core structure. The rigidity of the spirocyclic core ensures that the appended substituents are projected into distinct vectors in three-dimensional space, maximizing the structural diversity of the library. researchgate.net This approach of using a spirocyclic fragment to increase three-dimensionality has been successfully used in the design of compound libraries targeting G-protein coupled receptors (GPCRs). tandfonline.com
Table 2: Example of Library Diversification from this compound Scaffold
| Reagent Class | Reaction Type | Resulting Functional Group | R-Group Diversity |
| Carboxylic Acids (R-COOH) | Amidation | Amide (-NHCOR) | Alkyl, Aryl, Heteroaryl |
| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonylation | Sulfonamide (-NHSO₂R) | Alkyl, Aryl, Heteroaryl |
| Aldehydes/Ketones (RCHO/RCOR') | Reductive Amination | Secondary/Tertiary Amine | Varied alkyl and aryl groups |
| Isocyanates (R-NCO) | Urea Formation | Urea (-NHCONHR) | Alkyl, Aryl substituents |
Contribution to the Design and Synthesis of Conformationally Restricted Analogues
A key strategy in medicinal chemistry is the design of conformationally restricted analogues of flexible, biologically active molecules. enamine.net By reducing the number of rotatable bonds, chemists can lock a molecule into its "bioactive" conformation, which can lead to significant improvements in potency, selectivity, and metabolic stability. tandfonline.comtandfonline.com The spiro[3.3]heptane core is an excellent tool for this purpose. nih.govresearchgate.net
Development of Advanced Analytical Methods for Detection and Quantification in Research Samples
The detection and quantification of novel compounds like this compound in complex research samples (e.g., reaction mixtures, biological matrices) are crucial for process optimization and pharmacokinetic studies. Given its chemical nature as a secondary and primary amine, established analytical techniques for amine detection are readily applicable.
High-performance liquid chromatography (HPLC) is a primary method for the analysis of such compounds. helsinki.fi Due to the lack of a strong chromophore in the molecule, detection can be achieved through derivatization with a UV-active or fluorescent tag, such as dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). helsinki.fi Alternatively, universal detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be employed. Gas chromatography (GC), often coupled with MS (GC-MS), is another powerful technique, though derivatization might be necessary to increase the volatility of the amine. helsinki.fi Ion chromatography with conductivity detection has also proven effective for quantifying a wide range of amines in various samples. mdpi.com
Table 3: Summary of Potential Analytical Methods for this compound
| Method | Principle | Derivatization | Detector |
| HPLC | Separation based on polarity | Optional (e.g., with dansyl chloride) | UV-Vis, Fluorescence, MS |
| GC | Separation based on volatility | Often required to improve volatility | Flame Ionization (FID), MS |
| Ion Chromatography | Ion-exchange separation | Not required | Conductivity |
| LC-MS/MS | Separation followed by mass analysis | Not required | Mass Spectrometer |
**future Research Directions and Unresolved Challenges for 3 Morpholinospiro 3.3 Heptan 1 Amine**
Advancements in Sustainable and Economical Synthetic Methodologies
A primary challenge for the broader application of 3-Morpholinospiro[3.3]heptan-1-amine is the development of synthetic pathways that are not only efficient but also environmentally and economically sustainable. Current multistep syntheses of complex spirocycles can be resource-intensive. Future research must prioritize greener alternatives.
Key research objectives in this area include:
Catalytic and Flow Chemistry Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly reduce waste. Implementing continuous flow chemistry protocols could offer enhanced safety, scalability, and consistency, complementing existing batch methods. rsc.org
Atom Economy and Green Solvents: Redesigning synthetic routes to maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. dergipark.org.tr This includes exploring one-pot, multicomponent reactions that build molecular complexity rapidly. organic-chemistry.org Furthermore, replacing hazardous organic solvents with aqueous media or bio-based alternatives is crucial. dergipark.org.trorganic-chemistry.org
Scalable Synthesis: Transitioning from laboratory-scale synthesis to multigram or kilogram production is a significant hurdle. chemrxiv.org Research into robust and scalable methods for constructing the spiro[3.3]heptane core and introducing the morpholine (B109124) and amine functionalities is essential for industrial and widespread academic use. chemrxiv.org
Table 1: Key Strategies for Sustainable Synthesis
| Strategy | Objective | Potential Impact | References |
|---|---|---|---|
| Catalytic Methods | Reduce reliance on stoichiometric reagents and minimize chemical waste. | Higher efficiency, lower environmental footprint. | rsc.org |
| Continuous Flow Chemistry | Improve scalability, safety, and reproducibility of the synthesis. | Facilitates large-scale production for broader applications. | rsc.org |
| Multicomponent Reactions | Increase atom economy by combining multiple steps into a single operation. | More efficient and less wasteful synthetic routes. | dergipark.org.trorganic-chemistry.org |
| Use of Green Solvents | Replace hazardous solvents with environmentally benign alternatives like water. | Reduced environmental toxicity and improved safety. | organic-chemistry.org |
Deeper Exploration of Novel Reactivity and Unconventional Transformations
The inherent ring strain of the two cyclobutane (B1203170) rings in the spiro[3.3]heptane core is a source of unique chemical reactivity that remains largely untapped. rsc.orgnih.gov Future research should aim to harness this strain energy to drive novel chemical transformations.
Promising areas of investigation include:
Strain-Release Reactions: The high ring strain can be exploited as a thermodynamic driving force for reactions. nih.gov Investigating strain-release driven spirocyclizations or ring-opening reactions could lead to the synthesis of complex polycyclic systems that are otherwise difficult to access. nih.govbris.ac.uk
Radical Spirocyclization Cascades: Recent advances have demonstrated that ring strain can enable radical cascades to form functionalized spirocycles. rsc.orgnih.gov Applying such methodologies to precursors of this compound could provide rapid access to a diverse library of analogs with unique functional groups.
Functional Group Interconversion: The amine and morpholine groups offer sites for further derivatization. Exploring a wide range of transformations at these positions will be key to creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Comprehensive Elucidation of Stereoelectronic Effects on Chemical and Biological Behavior
The rigid, three-dimensional geometry of this compound dictates specific spatial relationships between its bonding and non-bonding electron orbitals. These stereoelectronic effects can profoundly influence its physical properties, reactivity, and interactions with biological targets. A deep understanding of these effects is critical for rational molecular design.
Future research should focus on:
Conformational Analysis: Detailed experimental (e.g., X-ray crystallography, NMR) and computational studies are needed to map the conformational landscape of the molecule. nih.gov This includes determining the preferred orientation of the morpholine and amine substituents and how this is influenced by the spirocyclic core.
Orbital Interaction Studies: Quantifying the interactions between, for example, the nitrogen lone pairs of the amine and morpholine groups and the antibonding orbitals (σ*) of the cyclobutane rings. Such interactions can affect basicity (pKa), nucleophilicity, and metabolic stability.
Chirality and Biological Activity: Spiro[3.3]heptane systems can exhibit axial chirality. The synthesis and separation of individual enantiomers of this compound are necessary to evaluate their distinct biological activities, as stereoisomers often have different pharmacological profiles. chemrxiv.org
Integration into Multidisciplinary Platforms for Accelerated Molecular Discovery
To maximize its impact, this compound and its derivatives must be integrated into modern, high-throughput discovery workflows. Its properties make it an attractive scaffold for generating novel chemical libraries. nih.gov
Key integration efforts should include:
Library Synthesis: Developing parallel synthesis methods to rapidly generate a diverse library of analogs by varying substituents on the spiro[3.3]heptane core or the amine/morpholine moieties.
High-Throughput Screening (HTS): Incorporating these libraries into HTS campaigns to identify novel biological activities against a wide range of therapeutic targets. dovepress.com
Computational Modeling: Building robust in silico models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new analogs. This can help prioritize the synthesis of compounds with more drug-like properties.
Bioisosteric Replacement: Systematically exploring the use of the this compound scaffold as a three-dimensional bioisostere for common planar rings (like benzene (B151609) or cyclohexane) in known bioactive molecules. chemrxiv.orgresearchgate.net This strategy could lead to patent-free analogs with improved properties such as solubility or metabolic stability. chemrxiv.org
Table 2: Future Research Applications in Molecular Discovery
| Platform/Technique | Application to this compound | Desired Outcome | References |
|---|---|---|---|
| Parallel Synthesis | Rapid generation of a diverse library of chemical analogs. | Exploration of structure-activity relationships (SAR). | nih.gov |
| High-Throughput Screening | Screening of the compound library against various biological targets. | Identification of novel lead compounds for drug development. | dovepress.com |
| Computational Chemistry | Predicting ADME/Tox properties and modeling interactions with targets. | Rational design of analogs with improved drug-like properties. | chemrxiv.org |
| Bioisosterism | Replacing planar rings in existing drugs with the spiro[3.3]heptane scaffold. | Creation of novel intellectual property with potentially enhanced pharmacological profiles. | chemrxiv.orgresearchgate.net |
Overcoming Synthetic and Characterization Hurdles for Broader Research Applications
Despite its promise, significant practical hurdles remain in the synthesis and characterization of this compound and its derivatives. Overcoming these challenges is essential for making these compounds readily accessible to the broader scientific community.
Key unresolved challenges include:
Stereoselective Synthesis: Developing methods to control the stereochemistry at the spirocyclic core is a major challenge. Accessing specific stereoisomers is crucial for understanding their distinct biological roles. chemrxiv.orgresearchgate.net
Purification and Separation: The physical properties of spirocyclic amines can make their purification challenging. The separation of diastereomers or enantiomers often requires specialized chromatographic techniques. chemrxiv.org
Unambiguous Characterization: The complex, three-dimensional structure requires advanced analytical techniques for unambiguous characterization. While 1D NMR is standard, 2D NMR techniques and single-crystal X-ray diffraction are often necessary to confirm the precise structure and relative stereochemistry. nih.gov
Availability of Starting Materials: The synthesis of the core spiro[3.3]heptane structure often relies on specialized starting materials that may not be commercially available or are expensive, limiting widespread adoption of synthetic routes. chemrxiv.org
Addressing these fundamental challenges will be critical to unlocking the full scientific and therapeutic potential of this compound, paving the way for its use as a versatile building block in the next generation of chemical discovery. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
